2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate
Overview
Description
2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate is an organic compound with the molecular formula C12H20O2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is often used in the fragrance industry due to its pleasant scent and is also known by other names such as Myrtanol acetate and Myrtanyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate typically involves the esterification of 6,6-Dimethylbicyclo(3.1.1)hept-2-ylmethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts are commonly used to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Myrtanol acetate
- Myrtanyl acetate
- 10-Pinanol, acetate
- (1R)-2,6,6-Trimethylbicyclo(3.1.1)hept-2-ene
Uniqueness
2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate is unique due to its specific bicyclic structure, which imparts distinct olfactory properties. Compared to similar compounds, it offers a unique combination of stability and fragrance, making it highly valuable in the fragrance industry .
Properties
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h10-12H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGHWQCIIVCZLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1CCC2CC1C2(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930928 | |
Record name | 2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14087-09-3 | |
Record name | Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14087-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014087093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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